1,2-Benzenedimethanol

Catalog No.
S591805
CAS No.
612-14-6
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Benzenedimethanol

CAS Number

612-14-6

Product Name

1,2-Benzenedimethanol

IUPAC Name

[2-(hydroxymethyl)phenyl]methanol

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c9-5-7-3-1-2-4-8(7)6-10/h1-4,9-10H,5-6H2

InChI Key

XMUZQOKACOLCSS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CO)CO

Solubility

1.14 M

Synonyms

1,2-bis(hydroxymethyl)benzene

Canonical SMILES

C1=CC=C(C(=C1)CO)CO

Precursor for Polymers and Resins

One of the primary research areas for 1,2-benzenedimethanol is its use as a building block for polymers and resins. Its diol functionality allows it to undergo condensation reactions with diacids or diisocyanates to form polyesters or polyurethanes, respectively []. These polymers can possess valuable properties like good thermal stability, mechanical strength, and chemical resistance, making them suitable for various applications such as coatings, adhesives, and engineering plastics [].

1,2-Benzenedimethanol is a colorless solid commonly used as a raw material in various organic syntheses [, ]. It is derived from the aromatic hydrocarbon, benzene, with two hydroxyl (OH) groups attached at adjacent (ortho) positions on the benzene ring [].

While not currently used extensively in scientific research itself, 1,2-benzenedimethanol serves as a building block for the synthesis of more complex molecules with diverse applications in various fields [].


Molecular Structure Analysis

The key feature of 1,2-benzenedimethanol's structure is the six-membered benzene ring with two hydroxyl groups attached at positions 1 and 2. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound's physical and chemical properties [, ].

  • Aromatic Benzene Ring: The six carbon atoms in the ring form a stable, delocalized π-electron system, contributing to the overall stability of the molecule [].
  • Hydroxyl Groups: The presence of two hydroxyl groups makes the molecule polar and allows it to participate in hydrogen bonding with other molecules, affecting solubility and reactivity [].

Chemical Reactions Analysis

There are several reactions involving 1,2-benzenedimethanol, including:

  • Synthesis: A common method for synthesizing 1,2-benzenedimethanol involves the catalytic hydrogenation of phthalic anhydride (C6H4O3) [].
C6H4O3 + 4 H2 -> C6H4(CH2OH)2 + 2 H2O  (Equation 1) []
  • Esterification

    The hydroxyl groups of 1,2-benzenedimethanol can react with carboxylic acids to form esters [].

  • Polymerization

    Under specific conditions, 1,2-benzenedimethanol can undergo polymerization reactions to form polymers with interesting properties [].

Note


Physical And Chemical Properties Analysis

  • Melting Point: 63-65 °C (lit.) [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Soluble in water, ether, ethanol, and benzene [].
  • Stability: Relatively stable under normal storage conditions (below 30°C) [].
  • Skin and Eye Irritation: Direct contact with the skin or eyes can cause irritation []. Standard personal protective equipment (PPE) like gloves and safety glasses should be worn when handling the compound.
  • Dust Inhalation: Inhalation of dust particles can irritate the respiratory system. Use a fume hood when working with the compound in powder form.

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

612-14-6

Wikipedia

1,2-Benzenedimethanol

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

1,2-Benzenedimethanol: INACTIVE

Dates

Modify: 2023-08-15
Vo et al. SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes. Nature Chemistry, doi: 10.1038/nchem.1878, published online 2 March 2014 http://www.nature.com/nchem

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